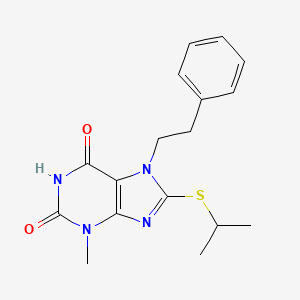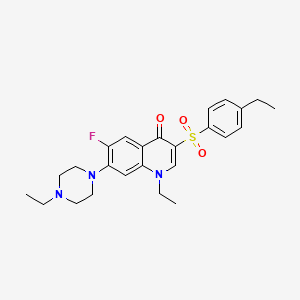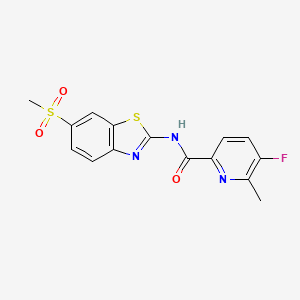
5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as IMPY or 5-IMPY and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-IMPY involves its binding to the A3 adenosine receptor. This binding results in the activation of signaling pathways that modulate the release of neurotransmitters such as dopamine and glutamate. This modulation can have effects on neuronal activity and can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-IMPY can have a range of biochemical and physiological effects. For example, this compound has been found to reduce the release of dopamine in the striatum, which is involved in the regulation of movement. This reduction in dopamine release can have implications for the treatment of movement disorders such as Parkinson's disease. Additionally, 5-IMPY has been shown to modulate the release of glutamate, which is involved in the regulation of synaptic plasticity. This modulation can have implications for the treatment of neurological disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-IMPY in lab experiments is its specificity for the A3 adenosine receptor. This allows researchers to study the effects of modulating this receptor without affecting other signaling pathways. Additionally, the synthesis method for 5-IMPY is relatively simple and can be carried out using commercially available reagents. However, one limitation of using 5-IMPY in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of 5-IMPY. One potential direction is the investigation of its effects on other neurotransmitters and signaling pathways. Additionally, the development of more soluble analogs of 5-IMPY could expand its potential applications in scientific research. Finally, the use of 5-IMPY in animal models of neurological disorders could provide insights into its potential therapeutic effects.
Métodos De Síntesis
The synthesis of 5-IMPY involves the reaction of 1-methyl-1H-pyrazol-3-amine and 1-(chloromethyl)imidazole in the presence of a base such as sodium hydride. This reaction results in the formation of 5-IMPY as a white solid with a melting point of 222-224°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-IMPY has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to bind to the A3 adenosine receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 5-IMPY has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which can have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
5-(imidazol-1-ylmethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-7(4-8(9)11-12)5-13-3-2-10-6-13/h2-4,6H,5H2,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIRKSVBZKHXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)

![2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2825428.png)

![2-(4-bromophenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2825430.png)



![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/no-structure.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2825441.png)


